![molecular formula C25H32ClNO2 B4156825 N-[(4-chlorophenyl)methyl]-N-[2-(2-ethyl-2-methyl-4-phenyloxan-4-yl)ethyl]acetamide](/img/structure/B4156825.png)
N-[(4-chlorophenyl)methyl]-N-[2-(2-ethyl-2-methyl-4-phenyloxan-4-yl)ethyl]acetamide
Descripción general
Descripción
N-[(4-chlorophenyl)methyl]-N-[2-(2-ethyl-2-methyl-4-phenyloxan-4-yl)ethyl]acetamide is a synthetic organic compound. Its structure features a chlorobenzyl group, a tetrahydropyran ring, and an acetamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-N-[2-(2-ethyl-2-methyl-4-phenyloxan-4-yl)ethyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorobenzyl Group: This step might involve nucleophilic substitution reactions where a chlorobenzyl halide reacts with a suitable nucleophile.
Acetamide Formation: The final step could involve the reaction of an amine with acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-chlorophenyl)methyl]-N-[2-(2-ethyl-2-methyl-4-phenyloxan-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This could involve the conversion of the tetrahydropyran ring to a more oxidized form.
Reduction: Reduction reactions might target the carbonyl group in the acetamide moiety.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
N-[(4-chlorophenyl)methyl]-N-[2-(2-ethyl-2-methyl-4-phenyloxan-4-yl)ethyl]acetamide could have various applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a component in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of N-[(4-chlorophenyl)methyl]-N-[2-(2-ethyl-2-methyl-4-phenyloxan-4-yl)ethyl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-chlorobenzyl)-N-[2-(2-methyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]acetamide: A similar compound with a slightly different structure.
N-(4-chlorobenzyl)-N-[2-(2-ethyl-2-methyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]propionamide: Differing by the acyl group.
Uniqueness
The uniqueness of N-[(4-chlorophenyl)methyl]-N-[2-(2-ethyl-2-methyl-4-phenyloxan-4-yl)ethyl]acetamide lies in its specific structural features, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-[2-(2-ethyl-2-methyl-4-phenyloxan-4-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClNO2/c1-4-24(3)19-25(15-17-29-24,22-8-6-5-7-9-22)14-16-27(20(2)28)18-21-10-12-23(26)13-11-21/h5-13H,4,14-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDUJWPTPLVMLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(CCO1)(CCN(CC2=CC=C(C=C2)Cl)C(=O)C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


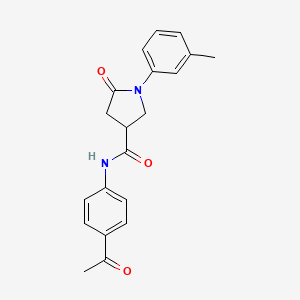
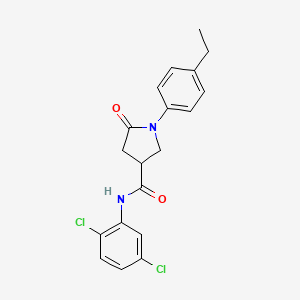
![4-({[1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoic acid](/img/structure/B4156756.png)
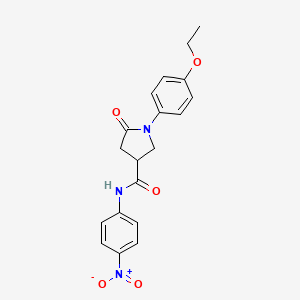


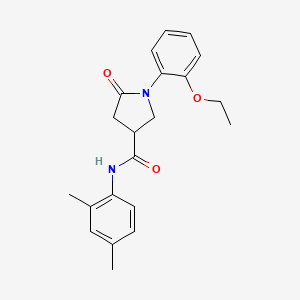
![4-({[1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoic acid](/img/structure/B4156783.png)
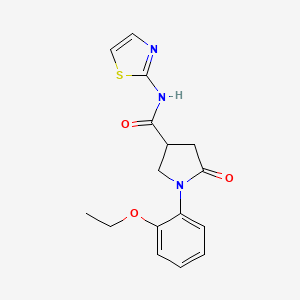
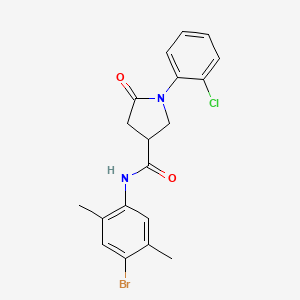
![(3,4-dimethoxybenzyl)[3-(4-fluorophenyl)-3-(2-furyl)propyl]amine](/img/structure/B4156808.png)
![2-[3-(4-fluorophenyl)-3-(2-furyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4156817.png)

![(3,4-dimethoxybenzyl)[3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propyl]amine](/img/structure/B4156836.png)
